4-cyano-N-(3-cyclopropyl-3-hydroxypropyl)benzamide
Description
Properties
IUPAC Name |
4-cyano-N-(3-cyclopropyl-3-hydroxypropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-9-10-1-3-12(4-2-10)14(18)16-8-7-13(17)11-5-6-11/h1-4,11,13,17H,5-8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSCFJVBRZYWGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C2=CC=C(C=C2)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(3-cyclopropyl-3-hydroxypropyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-cyanobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
Addition of the Hydroxypropyl Group: The hydroxypropyl group can be added through a hydroxylation reaction, often using a hydroxypropylating reagent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(3-cyclopropyl-3-hydroxypropyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The benzamide core can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
4-cyano-N-(3-cyclopropyl-3-hydroxypropyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-cyano-N-(3-cyclopropyl-3-hydroxypropyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Cyclopropyl vs. Phenylcyclopropyl Substituents
The parent compound’s 3-cyclopropyl-3-hydroxypropyl chain enables hydrogen bonding with sEH’s catalytic residues (e.g., Asp335, Tyr383) . Docking studies using AutoDock 4.0 show that the phenylcyclopropyl analog achieves a lower binding energy (-9.2 kcal/mol vs. -8.5 kcal/mol for the parent compound), suggesting superior sEH affinity .
Heterocyclic Modifications
MMV001239 introduces a methoxybenzothiazole and pyridinylmethyl group, shifting activity from sEH inhibition to antifungal action. Its reduced polarity (logP ~3.5) compared to the parent compound (logP ~2.1) may enhance membrane permeability in yeast . Lecozotan’s piperazinyl-propyl moiety facilitates 5-HT1A receptor antagonism, with its charged HCl salt improving bioavailability for CNS penetration .
Halogenated and Fluorinated Derivatives
Patent-derived analogs (e.g., dichloro/trifluoromethyl variants) exhibit increased metabolic stability due to halogen electronegativity and steric bulk, though their binding to sEH remains uncharacterized .
Methodological Considerations in Comparative Studies
- Docking Protocols : Variations in grid box sizes (e.g., 40x40x40 in vs. smaller grids in other studies) and software (AutoDock 4.0 vs. Chem3D Pro) may affect binding energy comparisons .
- Biological Assays : sEH inhibition studies (e.g., IC50 measurements) are absent in the evidence, limiting direct efficacy comparisons. MMV001239’s antifungal activity (89.4% purity) highlights the need for standardized purity metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
